molecular formula C9H8N4O3 B1605613 [3-(1H-tetrazol-1-yl)phenoxy]acetic acid CAS No. 462067-31-8

[3-(1H-tetrazol-1-yl)phenoxy]acetic acid

Cat. No. B1605613
CAS RN: 462067-31-8
M. Wt: 220.18 g/mol
InChI Key: IHKNZQHGINFJJV-UHFFFAOYSA-N
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Description

“[3-(1H-tetrazol-1-yl)phenoxy]acetic acid” is a useful research chemical . It appears as a solid or liquid .


Molecular Structure Analysis

The molecular formula of “[3-(1H-tetrazol-1-yl)phenoxy]acetic acid” is C9H8N4O3 . The InChI code is 1S/C9H8N4O3/c14-9(15)5-16-8-3-1-2-7(4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) .


Physical And Chemical Properties Analysis

“[3-(1H-tetrazol-1-yl)phenoxy]acetic acid” has a molecular weight of 220.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 90.1 Ų .

Scientific Research Applications

Antibacterial Applications

Tetrazole derivatives, including [3-(1H-tetrazol-1-yl)phenoxy]acetic acid, have been recognized for their antibacterial properties. They can be used in the synthesis of antibiotics like cefazolin, which is effective against a variety of bacterial infections .

Antifungal and Antiviral Applications

These compounds also exhibit antifungal and antiviral activities, making them valuable in the development of treatments for such infections .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of tetrazole derivatives make them potential candidates for the development of new pain relief medications .

Anticancer Applications

Tetrazoles have shown promise in anticancer research, with potential applications in creating new therapies targeting various forms of cancer .

Catalysis in Synthesis

Tetrazole derivatives can act as catalysts in chemical synthesis, such as in the formation of phosphonates, which have numerous industrial and pharmaceutical applications .

Corrosion Inhibition

These compounds can serve as corrosion inhibitors, providing protection for metals against environmental degradation .

High-Energy Materials

Due to their reactivity with certain materials, tetrazole derivatives can be used to create high-energy materials and explosives .

Pharmacogenomics and Drug Design

Molecular docking studies involving tetrazole derivatives are crucial in pharmacogenomics and computer-aided drug design, aiding in the creation of more effective pharmaceuticals .

Safety and Hazards

“[3-(1H-tetrazol-1-yl)phenoxy]acetic acid” may be liable to extremely rapid burning or a minor blast effect. Explosive effects are largely confined to the package. No projection of fragments of appreciable size or range is expected .

properties

IUPAC Name

2-[3-(tetrazol-1-yl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-2-7(4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKNZQHGINFJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357700
Record name [3-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-tetrazol-1-yl)phenoxy]acetic acid

CAS RN

462067-31-8
Record name [3-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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